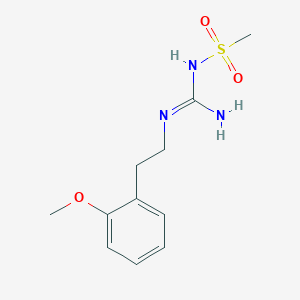

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide

Description

N-(N-(2-Methoxyphenethyl)carbamimidoyl)methanesulfonamide is a sulfonamide derivative characterized by a methoxyphenethyl group, a carbamimidoyl (guanidine) moiety, and a methanesulfonamide functional group. The methanesulfonamide moiety, a polar substituent, may improve aqueous solubility compared to bulkier aryl-sulfonamides.

Properties

IUPAC Name |

2-[2-(2-methoxyphenyl)ethyl]-1-methylsulfonylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-17-10-6-4-3-5-9(10)7-8-13-11(12)14-18(2,15)16/h3-6H,7-8H2,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIBTYDACSSQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide involves several steps, including the formation of the carbamimidoyl group and the methanesulfonamide group. The synthetic route typically starts with the reaction of 2-methoxyphenethylamine with an appropriate carbamoyl chloride to form the carbamimidoyl intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in inhibiting the BCL-2 protein, which is involved in the regulation of apoptosis.

Medicine: Investigated for its potential use in cancer therapy, particularly in targeting BCL-2 overexpressing cancers such as chronic lymphocytic leukemia (CLL) and certain types of lymphoma.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide involves its binding to the BCL-2 protein, thereby inhibiting its function. BCL-2 is an anti-apoptotic protein that prevents cell death by sequestering pro-apoptotic proteins. By inhibiting BCL-2, the compound promotes apoptosis in cancer cells, leading to their death. This mechanism is particularly effective in cancers that overexpress BCL-2, making the compound a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Compound: (S)-N-(N-(4-Amino-6-fluoro-5-oxohexyl)carbamimidoyl)-2,2,5,7,8-pentenmethylchromane-6-sulfonamide

- Key Differences: Substituents: Incorporates a fluorinated ketone and a pentenmethylchromane group instead of methoxyphenethyl. Synthesis: Derived from D-arginine, introducing stereochemical complexity that could influence target binding .

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 313.36 | 1.2 | 3 | 6 |

| (S)-Pentamethylchromane Derivative | 498.54 | 3.8 | 4 | 8 |

*Calculated using fragment-based methods.

Sulfonamide Derivatives with Aryl Substituents

Compound : N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

- Key Differences :

- Sulfonamide Type : Benzenesulfonamide (aryl) vs. methanesulfonamide (alkyl).

- Functional Groups : Lacks the carbamimidoyl group, reducing hydrogen-bonding capacity and basicity.

- Activity : Reported as biologically active, but the absence of the guanidine moiety likely limits its interaction with cationic binding pockets .

Compound : N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

- Formyl Group: Introduces electrophilicity, enabling covalent interactions (e.g., Schiff base formation). Activity: Demonstrates antitumor and carbohydrate-hydrolyzing enzyme inhibition, suggesting broader target engagement compared to the target compound’s likely protease-focused activity .

Biological Activity

N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₄O₃S

- Molecular Weight : 318.39 g/mol

This compound features a methanesulfonamide group, which is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

Target Receptors

This compound primarily interacts with:

- Adrenoceptors : It has been noted for its agonistic activity at alpha-1 adrenoceptors, which are involved in vasoconstriction and other sympathetic responses.

- Histone Deacetylases (HDACs) : The compound exhibits inhibitory effects on HDACs, which play a critical role in regulating gene expression and are implicated in cancer progression.

Biological Pathways

The compound influences several key biological pathways:

- Calcium Signaling : It enhances intracellular calcium release, which is crucial for muscle contraction and neurotransmitter release.

- Gene Expression Regulation : By inhibiting HDACs, it alters the acetylation status of histones, leading to changes in gene transcription.

Pharmacological Effects

Research has demonstrated a range of biological activities associated with this compound:

- Antitumor Activity : In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Animal studies suggest that the compound may have pain-relieving effects, likely through its action on adrenoceptors.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Analgesic | Pain relief in animal models |

Case Studies

- Case Study 1 : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity against breast cancer cells.

- Case Study 2 : An animal model assessing inflammatory response showed that administration of the compound led to a marked decrease in paw edema compared to control groups, highlighting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.